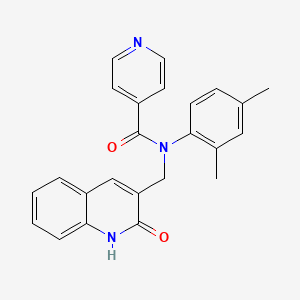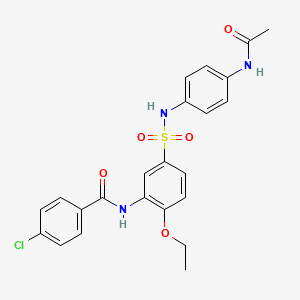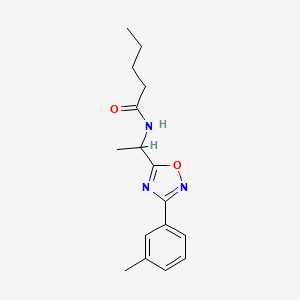
N-(2,4-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)isonicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,4-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)isonicotinamide, also known as DMHQN, is a chemical compound that has been gaining attention in scientific research due to its potential therapeutic properties. DMHQN is a derivative of isonicotinamide and hydroxyquinoline, and it has been shown to have significant biological activity.
Mechanism of Action
N-(2,4-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)isonicotinamide exerts its biological effects through a variety of mechanisms. It has been shown to inhibit the activity of certain enzymes that are involved in inflammation and cancer, as well as to activate certain signaling pathways that are involved in cell growth and survival.
Biochemical and Physiological Effects
N-(2,4-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)isonicotinamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, as well as to induce apoptosis (programmed cell death) in cancer cells. Additionally, N-(2,4-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)isonicotinamide has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One advantage of N-(2,4-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)isonicotinamide is that it is relatively easy to synthesize and purify, making it readily available for use in laboratory experiments. However, one limitation of N-(2,4-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)isonicotinamide is that its biological activity is not well understood, and further research is needed to fully elucidate its mechanisms of action.
Future Directions
There are a number of future directions for research involving N-(2,4-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)isonicotinamide. One area of interest is the development of N-(2,4-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)isonicotinamide-based therapies for the treatment of various diseases, including cancer and neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanisms of action of N-(2,4-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)isonicotinamide and to identify potential drug targets. Finally, more studies are needed to investigate the safety and toxicity of N-(2,4-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)isonicotinamide in humans.
Synthesis Methods
N-(2,4-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)isonicotinamide can be synthesized through a multi-step process that involves the condensation of 2-hydroxyquinoline-3-carbaldehyde with isonicotinamide, followed by the addition of 2,4-dimethylphenylamine. The resulting product is N-(2,4-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)isonicotinamide, which can be purified through recrystallization.
Scientific Research Applications
N-(2,4-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)isonicotinamide has been the subject of numerous scientific studies due to its potential therapeutic properties. It has been shown to have anti-inflammatory, antioxidant, and anticancer properties, making it a promising candidate for the treatment of various diseases.
properties
IUPAC Name |
N-(2,4-dimethylphenyl)-N-[(2-oxo-1H-quinolin-3-yl)methyl]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O2/c1-16-7-8-22(17(2)13-16)27(24(29)18-9-11-25-12-10-18)15-20-14-19-5-3-4-6-21(19)26-23(20)28/h3-14H,15H2,1-2H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIHJABCPSIKYQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N(CC2=CC3=CC=CC=C3NC2=O)C(=O)C4=CC=NC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dimethylphenyl)-N-[(2-oxo-1,2-dihydroquinolin-3-yl)methyl]pyridine-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![3-(benzylsulfamoyl)-N-[(2-chlorophenyl)methyl]-4-methoxybenzamide](/img/structure/B7715543.png)
![(R)-1-ethyl-2-(hydroxydiphenylmethyl)-N-(2-hydroxypropyl)-1H-benzo[d]imidazole-6-carboxamide](/img/structure/B7715557.png)


![1-(5-chloro-2-ethoxybenzenesulfonyl)-N-[3-(morpholin-4-yl)propyl]piperidine-3-carboxamide](/img/structure/B7715571.png)

![8-bromo-N-(4-ethoxyphenyl)-6-oxo-2,6-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B7715583.png)
![1-methanesulfonyl-2-methyl-N-[2-(morpholin-4-yl)ethyl]-2,3-dihydro-1H-indole-5-carboxamide](/img/structure/B7715595.png)